molecular formula C21H22N2O4S B2500800 ethyl 9-methoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate CAS No. 1005038-13-0

ethyl 9-methoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B2500800
CAS No.: 1005038-13-0
M. Wt: 398.48
InChI Key: JFNLQSYEXHRJMV-UHFFFAOYSA-N
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Description

Ethyl 9-methoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
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Biological Activity

Ethyl 9-methoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

The compound has a complex structure characterized by a benzoxadiazocine core with various substituents that may influence its biological activity. The molecular formula is C21H22N2O4SC_{21}H_{22}N_{2}O_{4}S, and it has a molecular weight of approximately 398.48 g/mol .

The synthesis of this compound typically involves multi-component reactions (MCRs), which allow for the efficient formation of complex molecules from simpler precursors. Such reactions can be performed in aqueous media to enhance yields and reduce environmental impact .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to ethyl 9-methoxy-2-methyl-3-phenyl-4-thioxo compounds. These studies indicate significant antibacterial and antifungal activities against various strains:

Compound Activity Tested Strains
11SignificantStaphylococcus aureus
19Highly significantBacillus cereus
12ModerateMicrococcus luteus
19cModerateTrichophyton rubrum

The Minimum Inhibitory Concentration (MIC) values suggest that certain derivatives exhibit strong activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, while showing moderate effects against some fungal strains like Trichophyton rubrum and Aspergillus flavus .

Anticancer Activity

In addition to antimicrobial properties, compounds similar to ethyl 9-methoxy derivatives have been investigated for anticancer activity. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific enzymes involved in tumor growth.
  • Disruption of cellular signaling pathways that promote cancer progression.

For instance, certain thioxo derivatives have shown promising results in preclinical models by reducing tumor size and enhancing the efficacy of existing chemotherapeutic agents .

Case Studies

  • Antimicrobial Efficacy : A study involving a series of thioxo derivatives demonstrated that compounds with specific structural modifications exhibited enhanced antibacterial activity compared to standard antibiotics. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .
  • Anticancer Mechanisms : In vitro studies on cell lines treated with ethyl thioxo derivatives revealed that these compounds could induce cell cycle arrest and apoptosis in various cancer types, including breast and colon cancer cells. This suggests a multifaceted approach where these compounds could serve as adjunct therapies alongside traditional treatments .

Properties

IUPAC Name

ethyl 5-methoxy-9-methyl-10-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-4-26-19(24)17-18-15-11-10-14(25-3)12-16(15)27-21(17,2)23(20(28)22-18)13-8-6-5-7-9-13/h5-12,17-18H,4H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNLQSYEXHRJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C3=C(C=C(C=C3)OC)OC1(N(C(=S)N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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